2-Chlorocyclohexan-1-amine
Description
Significance of Amines in Cyclohexane (B81311) Derivatives for Academic Research
The presence of an amine functional group on a cyclohexane ring is of profound importance in academic research for several reasons. The amino group serves as a versatile synthetic handle, enabling a wide array of chemical modifications. It can act as a nucleophile, a base, or be transformed into other functional groups, providing a gateway to more complex molecular architectures. researchgate.netaksci.com
Furthermore, the amine group critically influences the stereochemical outcome of reactions on the cyclohexane ring. The interplay between the amine and other substituents dictates the conformational preferences (axial vs. equatorial) of the molecule, which in turn governs the stereoselectivity of subsequent transformations. dokumen.pub The study of these stereochemical relationships is a fundamental aspect of organic chemistry. dokumen.pubsigmaaldrich.com Chiral cyclohexylamines are frequently employed as building blocks or as chiral auxiliaries in asymmetric synthesis, a field dedicated to creating molecules with a specific three-dimensional arrangement. taylorandfrancis.com The biological activity of many compounds is intrinsically linked to their stereochemistry, making stereoselective synthesis a critical component of drug discovery. inflibnet.ac.in
The cyclohexylamine (B46788) scaffold is a key component in numerous biologically active molecules. Derivatives have been investigated for a wide range of medicinal applications, including as potential antimicrobial agents and in the development of treatments for neurological disorders and cancer. iwaponline.comresearchgate.net In agrochemical research, these compounds serve as precursors for herbicides, fungicides, and insecticides. researchgate.net
Scope of Academic Research on 2-Chlorocyclohexan-1-amine
Direct and dedicated academic research focusing exclusively on this compound is not extensive. However, the compound is of significant interest within several broader areas of chemical research, primarily as a functionalized building block and a model for stereochemical studies. Its academic relevance is centered on its structure as a vicinal chloroamine, a motif where an amine and a chlorine atom are attached to adjacent carbon atoms on the cyclohexane ring.
Key research areas involving this type of structure include:
Synthesis of Vicinal Haloamines: A significant body of research is dedicated to the development of methods for the aminochlorination of alkenes to produce vicinal chloroamines. researchgate.net These methods often employ a nitrogen source, such as Chloramine-T or N-fluorobenzenesulfonimide (NFSI), and a chlorine source, frequently catalyzed by a transition metal like copper. researchgate.netorganic-chemistry.orgwikipedia.org The synthesis of this compound would typically be approached through the aminochlorination of cyclohexene (B86901).
Stereoselective Synthesis: The relative orientation of the chloro and amino groups (cis or trans) is a critical aspect of research. The development of stereoselective methods to control this arrangement is a primary objective. nih.gov For example, specific reaction pathways, such as those involving aza-Prins-type cyclizations, can yield related chlorinated cyclohexanamine structures with high stereoselectivity. 140.122.64 The stereochemical outcome is crucial as it profoundly impacts the biological activity and physical properties of the final molecule. inflibnet.ac.in
Use as a Synthetic Intermediate: The commercial availability of this compound and its hydrochloride salt indicates its utility as a building block in more complex syntheses. bldpharm.comguidechem.com The two functional groups—the amine and the chlorine—can be manipulated independently. The amine can undergo acylation or alkylation, while the chlorine can be displaced by a variety of nucleophiles. This dual functionality makes it a versatile intermediate for creating libraries of compounds for screening in drug discovery and materials science. Research on the synthesis of related structures, such as 3-alkanoyl-4-chlorocyclohexanamines, underscores the value of chlorocyclohexanamine scaffolds as precursors to pharmaceutically relevant compounds. 140.122.64
Chemical and Physical Properties
The properties of this compound are determined by its molecular structure, which includes a cyclohexane ring, an amino group, and a chlorine atom.
| Property | Value/Information |
| Molecular Formula | C₆H₁₂ClN |
| Molecular Weight | 133.62 g/mol aksci.com |
| CAS Number | 55005-83-9 bldpharm.com |
| Stereoisomers | Exists as cis and trans diastereomers, each of which is a racemic mixture of two enantiomers. |
Representative Spectroscopic Data
| Spectroscopic Technique | Representative Data |
| ¹H NMR | Signals for cyclohexane ring protons typically appear in the δ 1.2–2.5 ppm range. Protons on the carbons bearing the amine and chlorine (CH-N and CH-Cl) would appear further downfield. Amine protons (NH₂) would show a broad signal, typically in the δ 1.8–2.2 ppm range, which is exchangeable with D₂O. |
| ¹³C NMR | Cyclohexane ring carbons typically appear in the δ 20-45 ppm range. The carbon attached to the chlorine atom (C-Cl) is expected around δ 45–55 ppm, while the carbon attached to the amino group (C-N) would also be in a similar downfield region. |
| Infrared (IR) Spectroscopy | A characteristic broad N-H stretching band for the primary amine would be expected in the 3300–3500 cm⁻¹ region. A C-Cl stretching vibration would be observed in the fingerprint region, typically between 550–750 cm⁻¹. |
| Mass Spectrometry | The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in a characteristic M+2 peak. |
Properties
Molecular Formula |
C6H12ClN |
|---|---|
Molecular Weight |
133.62 g/mol |
IUPAC Name |
2-chlorocyclohexan-1-amine |
InChI |
InChI=1S/C6H12ClN/c7-5-3-1-2-4-6(5)8/h5-6H,1-4,8H2 |
InChI Key |
RTZWBJIYBWNJMR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)N)Cl |
Origin of Product |
United States |
Stereochemical Investigations and Conformational Analysis of 2 Chlorocyclohexan 1 Amine
Conformational Equilibria in Halocyclohexylamines
The conformational equilibrium of 2-Chlorocyclohexan-1-amine is primarily understood through the lens of its constituent stereoisomers, with the cis and trans configurations exhibiting distinct conformational preferences. The cyclohexane (B81311) ring predominantly adopts a chair conformation to minimize torsional and angle strain. In this chair form, substituents can occupy either axial or equatorial positions, leading to a dynamic equilibrium between two chair conformers through a process known as ring inversion.
In substituted cyclohexanes, the chair conformation is the most stable arrangement. The substituent groups can be located in one of two positions: axial (perpendicular to the general plane of the ring) or equatorial (in the approximate plane of the ring). The relative stability of the two chair conformers is determined by the steric interactions between the substituents and the rest of the ring.
A key factor governing this stability is the presence of 1,3-diaxial interactions, which are steric repulsions between an axial substituent and the axial hydrogen atoms (or other substituents) on the same side of the ring at the third carbon atom. To minimize these unfavorable interactions, bulky substituents preferentially occupy the more spacious equatorial position. The energy difference between the axial and equatorial conformers dictates the position of the conformational equilibrium. For monosubstituted cyclohexanes, the conformer with the equatorial substituent is generally more stable.
In molecules like this compound, the conformational equilibrium is not solely governed by steric effects. Stereoelectronic interactions, which involve the overlap of orbitals, play a crucial role. For cis-2-halocyclohexylamines, a significant stereoelectronic effect is hyperconjugation. This involves the donation of electron density from a filled bonding orbital (σ) to an adjacent empty or partially filled antibonding orbital (σ*).
In the case of cis-2-Chlorocyclohexan-1-amine, a key hyperconjugative interaction is the donation from the C-H bonding orbitals to the antibonding orbital of the C-Cl bond (σC-H → σ*C-Cl). This interaction is maximized when the participating bonds are anti-periplanar to each other. Such an arrangement is achieved when the chlorine atom is in an axial position. This stereoelectronic stabilization of the axial chloro group significantly influences the conformational preference, often overriding simple steric considerations.
For cis-2-Chlorocyclohexan-1-amine, two primary chair conformers are in equilibrium: one with an axial amino group and an equatorial chloro group (ae), and another with an equatorial amino group and an axial chloro group (ea).
Studies on cis-2-halocyclohexylamines have shown a strong preference for the ea conformer, where the amine group is equatorial and the halogen is axial. This preference is so pronounced that for cis-2-chlorocyclohexylamine, the population of the ea conformer can exceed 90%. This indicates that the stereoelectronic stabilization afforded by the axial chlorine atom, primarily through hyperconjugation, is a dominant factor in determining the conformational equilibrium. The steric bulk of the amino group also favors its placement in the equatorial position to avoid 1,3-diaxial interactions.
The following table summarizes the observed conformational populations for cis-2-halocyclohexylamines in different solvents, highlighting the strong preference for the ea conformer.
Table 1: Conformational Populations of cis-2-Halocyclohexylamines at -80 °C
| Halogen | Solvent | % ea Conformer (equatorial NH₂, axial Halogen) | % ae Conformer (axial NH₂, equatorial Halogen) |
|---|---|---|---|
| Cl | Dichloromethane-d₂ | 90 | 10 |
| Cl | Methanol-d₄ | 94 | 6 |
Spectroscopic Probes for Conformational Dynamics
The dynamic nature of the conformational equilibrium in this compound necessitates the use of sophisticated spectroscopic techniques capable of probing these fast exchange processes. Nuclear Magnetic Resonance (NMR) and vibrational spectroscopy are two powerful tools for this purpose.
Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a key technique for studying the kinetics of processes that cause the interchange of magnetically non-equivalent nuclei, such as the ring inversion of cyclohexanes. At room temperature, the ring flip of this compound is rapid on the NMR timescale, resulting in a time-averaged spectrum. However, at lower temperatures, this inversion process can be slowed down, allowing for the observation of signals from the individual conformers.
By analyzing the changes in the NMR spectrum as a function of temperature, thermodynamic parameters for the conformational equilibrium, such as the Gibbs free energy difference (ΔG°), enthalpy difference (ΔH°), and entropy difference (ΔS°), can be determined. The relative populations of the conformers at a given temperature can be calculated from the integrated intensities of their respective signals in the low-temperature NMR spectra.
For cis-2-chlorocyclohexylamine, DNMR studies have been instrumental in confirming the overwhelming preference for the ea conformer. Analysis of the coupling constants (3JH-H) and the half-height line widths of the signals at low temperatures provides detailed information about the dihedral angles between adjacent protons, which in turn allows for the unambiguous assignment of the axial and equatorial positions of the substituents in the dominant conformer.
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides a snapshot of the vibrational modes of a molecule. Since the vibrational frequencies of a molecule are sensitive to its geometry, different conformers will exhibit distinct vibrational spectra. The C-Cl stretching vibration is particularly useful for the conformational analysis of chlorocyclohexanes.
The frequency of the C-Cl stretch is dependent on whether the chlorine atom is in an axial or equatorial position. Generally, the C-Cl stretching frequency for an equatorial chlorine atom is found at a higher wavenumber compared to that of an axial chlorine atom. By observing the characteristic C-Cl stretching bands in the IR or Raman spectrum, the presence and relative abundance of each conformer can be determined.
For this compound, the vibrational spectrum would be expected to show distinct bands corresponding to the C-Cl and N-H stretching and bending modes, as well as skeletal vibrations of the cyclohexane ring, which would differ between the ae and ea conformers. By comparing the experimental spectra with those predicted by theoretical calculations for each conformer, a detailed conformational assignment can be made.
Solvent Effects on Conformational Preferences of this compound
The conformational equilibrium of substituted cyclohexanes is often influenced by the surrounding solvent environment. The polarity of the solvent can alter the relative stability of different conformers by interacting differently with their dipole moments. Furthermore, the ability of the solvent to participate in hydrogen bonding can play a crucial role, particularly for molecules containing hydroxyl or amino groups. In the case of this compound, both the chloro and amino substituents contribute to the molecule's polarity and potential for intermolecular interactions. The stereochemical arrangement of these substituents, whether cis or trans, significantly dictates the nature and extent of these solvent effects.
Polar and Non-Polar Solvent Interactions and their Influence on Conformation
The influence of solvent polarity on the conformational preferences of this compound is markedly different for its cis and trans isomers.
For cis-2-chlorocyclohexan-1-amine , the conformational equilibrium is surprisingly resistant to changes in solvent polarity. NMR studies have shown that the conformer with the amino group in the equatorial position and the chlorine atom in the axial position (the ea conformer) is predominant in both non-polar and polar solvents. researchgate.net This pronounced preference is attributed to strong stereoelectronic interactions that are powerful enough to largely override the influence of the solvent. researchgate.net The stability of the ea conformer is supported by NMR coupling constant data, which shows values indicative of a diaxial relationship between the proton on C1 and the axial proton on C6. researchgate.net
| Solvent | 3JH1-H6ax (Hz) | Conclusion |
|---|---|---|
| CDCl3 (Non-polar) | ~10-12 Hz | Large coupling constant indicates a diaxial relationship, confirming the equatorial position of the amino group. |
| CD3OD (Polar) | ~10-12 Hz | Similar large coupling constant in a polar solvent shows the conformational preference is maintained. |
In contrast, the conformational equilibrium of trans-2-chlorocyclohexan-1-amine is expected to be highly sensitive to solvent polarity, drawing parallels from studies on analogous compounds like trans-2-aminocyclohexanol derivatives. nih.gov In non-polar solvents such as chloroform (B151607) (CDCl₃), the diequatorial (ee) conformer is generally more stable. However, the diaxial (aa) conformer can be significantly stabilized by the formation of an intramolecular hydrogen bond between the amino and chloro groups. As the solvent polarity increases, this intramolecular interaction is disrupted. Polar solvents can solvate the individual substituents more effectively, thereby favoring the conformer with the larger dipole moment, which is typically the diequatorial conformer. For instance, in polar protic solvents like methanol, the solvent molecules will compete for hydrogen bonding, further destabilizing the intramolecularly hydrogen-bonded diaxial form.
| Solvent Type | Dominant Conformer | Primary Stabilizing Interaction |
|---|---|---|
| Non-polar (e.g., Cyclohexane) | Diaxial (aa) | Intramolecular hydrogen bonding (N-H···Cl) |
| Polar Aprotic (e.g., DMSO) | Diequatorial (ee) | Dipole-dipole interactions with the solvent |
| Polar Protic (e.g., Methanol) | Diequatorial (ee) | Intermolecular hydrogen bonding with the solvent |
Intermolecular Interactions and Hydrogen Bonding Influences on Conformation
Intermolecular interactions, particularly hydrogen bonding, are critical in determining the conformational preferences of this compound in solution. The amino group (-NH₂) can act as a hydrogen bond donor, while the lone pairs on the nitrogen and the chlorine atom can act as hydrogen bond acceptors.
For cis-2-chlorocyclohexan-1-amine , the intrinsic stereoelectronic factors favoring the ea conformer are so potent that intermolecular hydrogen bonding with the solvent does not significantly shift the conformational equilibrium. researchgate.net While the equatorial amino group is readily accessible for hydrogen bonding with solvent molecules, this interaction does not provide sufficient energetic stabilization to favor the alternative ae (axial amino, equatorial chloro) conformer.
The situation is substantially different for trans-2-chlorocyclohexan-1-amine . In this isomer, there is a delicate balance between intramolecular and intermolecular hydrogen bonding.
In non-polar solvents , the formation of an intramolecular hydrogen bond between the axial amino group and the axial chlorine atom in the aa conformer can be a significant stabilizing factor. This interaction helps to overcome the inherent steric strain associated with two axial substituents.
In polar, hydrogen-bond-accepting solvents (e.g., dimethyl sulfoxide (B87167) - DMSO, acetone), the solvent molecules can effectively compete with the intramolecular hydrogen bond. The solvent molecules can form strong intermolecular hydrogen bonds with the N-H protons of the amino group. This interaction is more favorable with the diequatorial conformer, where the amino group is more sterically accessible.
In polar, hydrogen-bond-donating solvents (e.g., methanol), the solvent can act as a hydrogen bond donor to the nitrogen and chlorine lone pairs, and as a hydrogen bond acceptor for the N-H protons. This extensive intermolecular hydrogen bonding network with the solvent strongly favors the diequatorial conformer, where both substituents are better solvated. Studies on trans-2-aminocyclohexanol derivatives have shown a dramatic shift from a predominantly diaxial conformation in non-polar solvents to a diequatorial conformation in polar solvents, a behavior that is anticipated for trans-2-chlorocyclohexan-1-amine. nih.gov
Reaction Mechanisms and Reactivity Studies of 2 Chlorocyclohexan 1 Amine
Nucleophilic Substitution Reactions Involving the Halogen Moiety
The presence of a nucleophilic amine and a leaving group (chloride) on adjacent carbons allows for both intramolecular and intermolecular nucleophilic substitution reactions.
Intramolecular nucleophilic attack is a predominant reaction pathway for cis-2-chlorocyclohexan-1-amine, leading to the formation of a bicyclic aziridine (B145994), known as cyclohexene (B86901) imine (7-azabicyclo[4.1.0]heptane). This reaction is a classic example of neighboring group participation, where the amino group acts as an internal nucleophile, displacing the chloride. The formation of the strained three-membered aziridine ring is entropically favored due to the proximity of the reacting groups.
In contrast, trans-2-chlorocyclohexan-1-amine is less prone to this intramolecular cyclization due to the anti-periplanar arrangement of the amino and chloro substituents, which is unfavorable for backside attack. Instead, it is more likely to undergo intermolecular nucleophilic substitution with external nucleophiles, though this can be in competition with elimination reactions.
Studies on analogous systems, such as the fluorination of bicyclic aziridines under acidic conditions, highlight the propensity for ring-opening reactions, which are essentially the reverse of the intramolecular cyclization. These studies show that the regioselectivity and stereochemistry of the ring-opening are highly dependent on the substitution pattern of the aziridine. nih.gov
While direct studies on the intermolecular substitution of 2-chlorocyclohexan-1-amine are not extensively detailed in the provided search results, the general principles of nucleophilic substitution on halogenoalkanes by amines are well-established. These reactions typically proceed via an SN2 mechanism, where an external amine molecule would attack the carbon bearing the chlorine, leading to the formation of a diamine product. However, such reactions are often complicated by polyalkylation and competing elimination reactions.
The stereochemistry of the starting isomer of this compound dictates the stereochemical outcome of its substitution reactions.
The intramolecular cyclization of cis-2-chlorocyclohexan-1-amine to form cyclohexene imine proceeds with inversion of configuration at the carbon atom bearing the chlorine. This is consistent with an SN2-type mechanism where the nitrogen attacks from the side opposite to the carbon-chlorine bond.
For intermolecular nucleophilic substitution reactions, which are more likely for the trans-isomer, an SN2 mechanism would also result in an inversion of configuration at the reaction center. This would lead to the formation of a product with a specific stereochemistry relative to the starting material. However, if the reaction were to proceed through an SN1 mechanism, which is less likely for secondary chloroalkanes, it would involve a carbocation intermediate, leading to a mixture of stereoisomers (racemization).
The stereochemical outcome of the ring-opening of the resulting aziridine is also of interest. Studies on the acid-catalyzed ring-opening of bicyclic aziridines have shown that the reaction can proceed with stereoconfigurational inversion, suggesting an SN2-like attack by the nucleophile. nih.gov
Elimination Reactions
Elimination reactions, specifically dehydrohalogenation, are significant competing pathways in the reactions of this compound, particularly under basic conditions.
The treatment of this compound with a base can lead to the elimination of hydrogen chloride (HCl) to form an unsaturated product. The position of the resulting double bond depends on which proton is removed. The two primary possibilities are the formation of 2-cyclohexen-1-amine (B186959) or 1-cyclohexen-1-amine (B15489434) (an enamine).
The formation of these unsaturated cyclohexylamines is favored for the trans-isomer, where the anti-periplanar arrangement of a hydrogen atom and the chlorine leaving group facilitates an E2 elimination mechanism. For the cis-isomer, intramolecular nucleophilic substitution to form the aziridine is often the more rapid and favored pathway.
The choice of base and reaction conditions can influence the regioselectivity of the elimination. Bulky bases tend to favor the formation of the less substituted alkene (Hofmann product), while smaller, stronger bases typically lead to the more substituted, thermodynamically more stable alkene (Zaitsev product).
The rate of the E2 reaction is dependent on the concentrations of both the substrate (this compound) and the base. The stereochemical requirement for an anti-periplanar arrangement of the proton and the leaving group is a key factor in determining the feasibility and rate of the reaction for a given stereoisomer.
Rearrangement Reactions Involving Halocyclohexylamine Intermediates
Rearrangement reactions can occur with intermediates derived from this compound, particularly under conditions that favor the formation of cationic or other reactive species. One notable example is the Tiffeneau–Demjanov rearrangement, which can occur when a 2-aminocyclohexanol (B3021766) is treated with nitrous acid. stackexchange.com This reaction proceeds through a diazonium ion intermediate, which can then undergo a 1,2-hydride or 1,2-alkyl shift.
In the context of this compound, a similar rearrangement could be envisaged if the amine were converted to a diazonium salt. The subsequent loss of nitrogen gas would generate a carbocation at the C-1 position. This carbocation could then undergo rearrangement, such as a ring contraction to form a cyclopentylcarbinyl cation, which could then be trapped by a nucleophile.
Another relevant rearrangement is the Neber rearrangement, which has been observed in the reaction of N,N-dichlorocyclohexylamine with a base to form 2-aminocyclohexanone, with an N-chlorocyclohexylideneimine intermediate. orgsyn.org While not a direct rearrangement of this compound itself, it demonstrates the types of rearrangements that can occur in related cyclohexylamine (B46788) systems.
Additionally, the Beckmann rearrangement, which converts an oxime to an amide, can be considered analogous in that it involves the migration of a group to an electron-deficient nitrogen atom. nih.gov While not directly applicable to this compound, it illustrates a fundamental type of rearrangement that can occur in nitrogen-containing cyclic systems.
Carbocation Rearrangements in Halocyclohexane Systems
Reactions involving this compound can proceed through carbocation intermediates, particularly under conditions that favor the departure of the chloride leaving group, such as in Sɴ1-type reactions. libretexts.org The initial carbocation formed would be a secondary carbocation, which is inherently unstable and prone to rearrangement to form a more stable species. libretexts.orgperiodicchemistry.com
The stability of a carbocation is a key driving force for rearrangement, with the general order of stability being tertiary > secondary > primary. libretexts.org When a carbocation is generated, it may undergo a structural reorganization to achieve a lower energy state. libretexts.org The two most common types of rearrangements are the 1,2-hydride shift and the 1,2-alkyl shift. libretexts.orgperiodicchemistry.com
1,2-Hydride Shift: A hydrogen atom on a carbon adjacent to the carbocation center moves with its pair of bonding electrons to the positively charged carbon. periodicchemistry.com In the case of the 2-chlorocyclohexylammonium ion (formed by protonation of the amine), loss of HCl could theoretically lead to a carbocation at C-2. A 1,2-hydride shift from C-1 or C-3 could potentially occur, though in this specific system, it would likely result in another secondary carbocation, offering little energetic advantage unless influenced by other factors.
1,2-Alkyl Shift: An alkyl group migrates in a similar fashion to a hydride shift. masterorganicchemistry.com This type of shift is particularly relevant in cyclic systems and can lead to changes in the ring structure itself. masterorganicchemistry.com
Any reaction that generates a carbocation intermediate has the potential to undergo these rearrangements, leading to a mixture of products derived from both the original and the rearranged carbocation. libretexts.orguchicago.edu The formation of unexpected products in reactions is often evidence that a carbocation rearrangement has occurred. periodicchemistry.com
| Rearrangement Type | Description | Potential Outcome for this compound System |
| 1,2-Hydride Shift | Migration of a hydrogen atom with its electron pair to an adjacent carbocation. periodicchemistry.com | Formation of an isomeric secondary carbocation. This is a likely event if it leads to a more stable intermediate, although the stability gain might be minimal. |
| 1,2-Alkyl Shift | Migration of an alkyl group with its electron pair to an adjacent carbocation. masterorganicchemistry.com | Can lead to ring contraction (see section 4.3.2). |
Ring Contraction or Expansion Possibilities
The formation of a carbocation on the cyclohexane (B81311) ring of this compound opens the possibility for ring size alterations. Ring contraction is a notable potential pathway for this system.
When a leaving group departs from a carbon adjacent to a ring, and an electron-donating group on the ring can initiate the migration of an endocyclic bond, a rearrangement can occur. wikipedia.org In the context of this compound, if the amine group is first converted into a better leaving group (e.g., a diazonium salt via reaction with nitrous acid, in a process analogous to the Tiffeneau-Demjanov rearrangement), the subsequent loss of N₂ would generate a secondary carbocation. wikipedia.org This carbocation can then undergo a 1,2-alkyl shift where one of the C-C bonds of the cyclohexane ring migrates. This process transforms the six-membered ring into a five-membered ring with an attached positively charged carbon (a cyclopentylcarbinyl cation), which can then be trapped by a nucleophile. chemistrysteps.com
This type of cationic rearrangement can be a synthetically useful method for producing cyclopentane (B165970) derivatives from cyclohexyl precursors. wikipedia.org The driving force for this contraction is often the formation of a more stable carbocation or the relief of ring strain, although transforming a cyclohexane into a cyclopentane does not typically offer a significant advantage in terms of strain relief. chemistrysteps.com Ring expansion is also a known phenomenon but is more common in smaller, more strained rings like cyclobutanes. masterorganicchemistry.com For a cyclohexane system, expansion to a seven-membered ring is less common but can occur under specific conditions.
Reactions of the Amine Functionality
The primary amine group in this compound is a versatile functional group that serves as a nucleophile and a base, allowing for a wide array of chemical transformations.
Acylation, Alkylation, and Other Amine Functional Group Transformations
The lone pair of electrons on the nitrogen atom makes the amine group in this compound nucleophilic, enabling it to react with various electrophiles.
Acylation: Primary amines react readily with acid chlorides and acid anhydrides to yield amides. libretexts.org For instance, this compound can be acylated by acetyl chloride in the presence of a base (like pyridine (B92270) or excess amine) to neutralize the HCl byproduct, forming N-(2-chlorocyclohexyl)acetamide. mnstate.edu This reaction proceeds via a nucleophilic addition-elimination mechanism at the carbonyl carbon. mnstate.edu Because the resulting amide is less nucleophilic than the starting amine, over-acylation is not a common issue. libretexts.org
Alkylation: The amine can also be alkylated by reacting with alkyl halides, such as methyl iodide, in an Sɴ2 reaction. libretexts.org This reaction introduces an alkyl group onto the nitrogen atom. However, direct alkylation of primary amines can be difficult to control. libretexts.org The initially formed secondary amine is often more nucleophilic than the primary amine starting material, leading to further alkylation. This can result in a mixture of the secondary amine, tertiary amine, and even the quaternary ammonium (B1175870) salt, a phenomenon known as polyalkylation. mnstate.edumnstate.edu Using a large excess of the initial amine can favor monoalkylation. libretexts.org
| Reaction Type | Reagent Example | Product Type | Key Features |
| Acylation | Acetyl chloride (CH₃COCl) | Amide | Forms a stable amide bond. The reaction is generally clean and high-yielding. libretexts.org |
| Alkylation | Methyl iodide (CH₃I) | Secondary Amine | Prone to polyalkylation, yielding mixtures of secondary, tertiary, and quaternary ammonium salts. libretexts.org |
| Sulfonylation | Toluenesulfonyl chloride | Sulfonamide | Forms a sulfonamide, a reaction often used for protection or to create derivatives. libretexts.org |
Cyclization Reactions Leading to Heterocyclic Systems
The 1,2- or vicinal relationship between the amine and chloro groups in this compound is ideal for intramolecular cyclization reactions to form nitrogen-containing heterocyclic compounds. organic-chemistry.org The nucleophilic amine can attack the adjacent carbon atom that bears the chlorine atom, causing the displacement of the chloride ion in an intramolecular Sɴ2 reaction.
This process typically requires a base to deprotonate the amine, enhancing its nucleophilicity, and results in the formation of a bicyclic product containing a three-membered aziridine ring fused to the cyclohexane ring. The stereochemistry of the starting material (cis or trans isomers of this compound) will dictate the stereochemistry of the resulting bicyclic aziridine. Such intramolecular cyclizations are an efficient strategy for constructing N-heterocycles, which are significant structural motifs in many biologically active molecules. nih.govmdpi.com The synthesis of heterocyclic compounds through these pathways is a cornerstone of medicinal and materials chemistry. nih.govcolab.ws
Theoretical and Computational Chemistry Approaches to 2 Chlorocyclohexan 1 Amine
Quantum Chemical Calculations for Structural and Energetic Properties
Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule in the absence of environmental effects. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and, from it, derive various molecular properties.
Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. It offers a favorable balance between computational cost and accuracy, making it suitable for studying molecules of the size of 2-Chlorocyclohexan-1-amine.
DFT calculations are employed to determine the optimized molecular geometry, which corresponds to the lowest energy arrangement of the atoms. For this compound, this involves finding the precise bond lengths, bond angles, and dihedral angles for its various possible conformers. The cyclohexane (B81311) ring can adopt different conformations, primarily the chair, boat, and twist-boat forms. Furthermore, the chloro and amine substituents can be in either axial or equatorial positions, leading to several diastereomers (e.g., cis and trans) and their respective conformers.
Studies on related molecules, such as 2-halocyclohexanones, demonstrate that DFT can effectively predict the relative energies of these conformers. For instance, in 2-chlorocyclohexanone (B41772), calculations have shown that the energy difference between the axial and equatorial conformers is approximately 1.05 kcal/mol in the vapor phase. researchgate.net Similar calculations for this compound would elucidate the relative stability of its conformers, taking into account steric and electronic interactions between the substituents. DFT also provides key energetic data, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for understanding the molecule's reactivity. nih.govresearchgate.net
The following table illustrates the types of geometric parameters that would be obtained from a DFT optimization of a this compound conformer.
| Parameter | Description | Typical Calculated Value |
| Bond Lengths (Å) | ||
| C-Cl | Carbon-Chlorine bond length | ~ 1.80 Å |
| C-N | Carbon-Nitrogen bond length | ~ 1.47 Å |
| C-C | Carbon-Carbon bond length (ring) | ~ 1.54 Å |
| Bond Angles (°) | ||
| ∠Cl-C-C | Angle involving the chlorine atom | ~ 110° |
| ∠N-C-C | Angle involving the amine group | ~ 111° |
| ∠C-C-C | Intra-ring carbon angle | ~ 111° (in a chair conformer) |
| Dihedral Angles (°) | ||
| Cl-C1-C2-N | Angle defining the relative position of substituents | Varies with conformation (e.g., ~60° for gauche) |
Note: The values in this table are illustrative and represent typical data obtained from DFT calculations for similar chlorinated and aminated cyclohexane structures.
Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Møller–Plesset perturbation theory (MP2), can offer higher accuracy than DFT for certain systems, albeit at a greater computational expense.
For this compound, ab initio calculations would provide a more detailed picture of its electronic structure, including electron correlation effects that are approximated in DFT. These calculations are particularly valuable for accurately determining the relative stabilities of different conformers. In studies of 2-halocyclohexanones, ab initio calculations were found to be in complete agreement with experimental results for the vapor-phase conformational energies of the fluoro and chloro derivatives. researchgate.net Applying these methods to this compound would yield benchmark energies for its stable conformers, helping to validate the results from less computationally demanding methods like DFT.
Advanced Conformational Analysis Methodologies
The biological and chemical activity of a flexible molecule like this compound is often governed by its three-dimensional shape. Advanced conformational analysis aims to identify all low-energy conformations and understand the dynamics of their interconversion.
The potential energy surface (PES) is a mathematical landscape that describes the energy of a molecule as a function of its geometry. Mapping the PES is crucial for a comprehensive conformational analysis. This process involves systematically changing key dihedral angles of the molecule and calculating the energy at each point, often using quantum chemical methods.
For this compound, the key torsions would be the C-C bonds within the cyclohexane ring and the C-C-C-N and C-C-C-Cl dihedral angles that define the orientation of the substituents. The resulting map reveals all stable conformers as minima (valleys) on the surface and the transition states for their interconversion as saddle points. A global minimum search is then performed to identify the single most stable conformation—the global minimum energy structure. This information is fundamental for understanding which conformation is most likely to be populated under given conditions.
Molecular Dynamics (MD) is a computational method that simulates the physical movements of atoms and molecules over time. ulisboa.pt By solving Newton's equations of motion, MD simulations provide a dynamic picture of molecular behavior, allowing for the exploration of the conformational space under conditions that mimic a real-world environment, including specific temperatures, pressures, and solvents. researchgate.net
An MD simulation of this compound would involve placing the molecule in a simulation box, often with solvent molecules, and tracking the trajectory of each atom over a period of time (typically nanoseconds to microseconds). researchgate.netmdpi.com This approach allows for the observation of conformational transitions, such as the ring flip of the cyclohexane chair, and can reveal the relative populations of different conformers in solution. MD simulations are particularly powerful for understanding how intermolecular interactions, such as hydrogen bonding with a solvent, can influence conformational preferences.
Spectroscopic Property Prediction and Validation
Computational methods can predict various spectroscopic properties, which can then be compared with experimental data to validate the computed structures and their conformational populations.
For this compound, DFT and ab initio calculations can be used to predict its vibrational (infrared) spectrum. The calculations yield harmonic vibrational frequencies that correspond to the molecule's vibrational modes. These predicted frequencies and their intensities can be compared with an experimental IR spectrum to confirm the presence of specific functional groups and to identify the predominant conformation. Computational studies on amine-CO₂ interactions have shown that molecular complexation leads to characteristic shifts in vibrational frequencies, demonstrating the sensitivity of this technique. mdpi.com
Similarly, Nuclear Magnetic Resonance (NMR) parameters, such as chemical shifts and coupling constants, can be calculated. These parameters are highly sensitive to the molecule's geometry. By calculating these properties for each stable conformer and comparing the population-weighted average to the experimental NMR spectrum, researchers can determine the equilibrium distribution of conformers in solution. This approach has been widely used in the conformational analysis of substituted cyclohexanes. researchgate.net
Computational Nuclear Magnetic Resonance (NMR) Chemical Shift Prediction
Computational chemistry offers powerful tools for the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts, which are fundamental for the structural elucidation of molecules like this compound. researchgate.net Quantum mechanical methods, particularly Density Functional Theory (DFT), are widely employed for this purpose. nih.gov The Gauge-Invariant Atomic Orbital (GIAO) method is a common and effective approach for calculating NMR shielding tensors, from which chemical shifts are derived. researchgate.net
For this compound, which exists as cis and trans diastereomers, each with multiple possible conformations (e.g., chair conformations with axial or equatorial substituents), computational NMR predictions are invaluable. The process typically involves:
Geometry Optimization: The first step is to find the minimum energy geometry for each possible conformer of the cis and trans isomers using a selected DFT functional and basis set.
Shielding Calculation: Using the optimized geometries, the NMR shielding constants are calculated, often using the GIAO method. iu.edu.sa
Chemical Shift Calculation: The calculated shielding constants are then converted to chemical shifts by referencing them to a standard, typically Tetramethylsilane (TMS), calculated at the same level of theory.
These predicted chemical shifts allow for the assignment of signals in experimental spectra to specific protons and carbons in a particular conformation. Discrepancies between predicted and experimental values can often be resolved by considering solvent effects, often modeled using methods like the Polarizable Continuum Model (PCM). researchgate.net The accuracy of these predictions has been shown to be high, with mean absolute errors for ¹H shifts often less than 0.20 ppm. nih.gov
Below is an illustrative table showing the type of data generated from such a computational study. The values are hypothetical and serve to demonstrate how computational NMR can distinguish between different conformers.
Table 1: Hypothetical Predicted ¹³C NMR Chemical Shifts (ppm) for Conformations of trans-2-Chlorocyclohexan-1-amine.
| Carbon Atom | Diequatorial Conformer | Diaxial Conformer |
|---|---|---|
| C1 (CH-NH₂) | 55.8 | 52.1 |
| C2 (CH-Cl) | 65.2 | 61.5 |
| C3 | 34.5 | 31.8 |
| C4 | 24.1 | 22.5 |
| C5 | 25.9 | 23.7 |
Note: Data is illustrative and not from a published calculation.
Vibrational Frequency Calculations for Conformational Assignment
Vibrational spectroscopy, including infrared (IR) and Raman techniques, is a sensitive probe of molecular structure. Computational vibrational frequency calculations are essential for interpreting experimental spectra and assigning specific vibrational modes to the corresponding molecular motions. For a flexible molecule like this compound, these calculations are particularly useful for distinguishing between its various stable conformers. iu.edu.sa
The computational process involves calculating the second derivatives of the energy with respect to the atomic coordinates for an optimized geometry. This yields a set of harmonic vibrational frequencies. The key applications for this compound include:
Conformer Identification: Each conformer (e.g., trans-diequatorial, trans-diaxial) possesses a unique set of vibrational frequencies. By comparing the calculated frequencies for each conformer with the experimental IR or Raman spectrum, the dominant conformation in a sample can be identified.
Spectral Assignment: Calculated frequencies help in the assignment of experimental absorption bands to specific bond stretches, bends, and torsions within the molecule. For example, the C-Cl and C-N stretching frequencies are sensitive to their axial or equatorial orientation.
Thermodynamic Properties: The calculated frequencies are also used to compute thermodynamic properties such as zero-point vibrational energy (ZPVE), enthalpy, and entropy, which allows for the determination of the relative stabilities of the different conformers.
Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data.
Table 2: Hypothetical Calculated Vibrational Frequencies (cm⁻¹) for Key Stretching Modes in trans-2-Chlorocyclohexan-1-amine Conformers.
| Vibrational Mode | Diequatorial Conformer | Diaxial Conformer |
|---|---|---|
| N-H Stretch (sym) | 3350 | 3345 |
| N-H Stretch (asym) | 3430 | 3425 |
| C-H Stretch (C1) | 2945 | 2920 |
| C-H Stretch (C2) | 2960 | 2935 |
| C-N Stretch | 1150 | 1125 |
Note: Data is illustrative and not from a published calculation.
Mechanistic Insights from Computational Modeling
Transition State Characterization and Reaction Pathway Elucidation
Computational chemistry is a cornerstone for investigating chemical reactivity, allowing for the detailed exploration of reaction mechanisms that are often difficult to probe experimentally. For reactions involving this compound, such as its synthesis via aziridination of cyclohexene (B86901) followed by ring-opening, or its participation in nucleophilic substitution reactions, computational modeling can elucidate the entire reaction pathway.
This involves:
Locating Stationary Points: Identifying the structures of reactants, products, intermediates, and, crucially, transition states along a proposed reaction coordinate.
Transition State (TS) Theory: A transition state is a first-order saddle point on the potential energy surface. TS searching algorithms are used to locate this structure, which is confirmed by a vibrational frequency calculation showing exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
Activation Energy Calculation: The energy difference between the transition state and the reactants defines the activation barrier (ΔE‡), a key determinant of the reaction rate. beilstein-journals.org
Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation maps the path from the transition state down to the connected reactants and products, confirming that the located TS is the correct one for the reaction of interest.
Models like the Activation Strain Model (ASM) can further decompose the activation energy into the strain energy required to distort the reactants into their transition state geometries and the interaction energy between these distorted fragments. beilstein-journals.org This provides deeper insight into what factors control the reaction barrier.
Table 3: Hypothetical Energy Profile for a Nucleophilic Substitution Reaction at C2 of this compound.
| Species | Relative Energy (kcal/mol) | Key Bond Distance (Å) |
|---|---|---|
| Reactants (Amine + Nu⁻) | 0.0 | - |
| Transition State | +15.5 | C-Cl: 2.45, C-Nu: 2.30 |
Note: Data is illustrative and not from a published calculation.
Analysis of Stereoelectronic Interactions (e.g., Natural Bond Orbital Analysis)
The conformation and reactivity of this compound are governed by subtle stereoelectronic interactions. Natural Bond Orbital (NBO) analysis is a powerful computational method used to analyze these interactions by transforming the complex, delocalized molecular orbitals into a localized Lewis-like representation of chemical bonds and lone pairs.
NBO analysis provides a quantitative measure of hyperconjugative interactions, which are stabilizing delocalizations of electron density from a filled (donor) orbital to a nearby empty (acceptor) orbital. imperial.ac.uk For this compound, key interactions that influence conformational stability include:
nN → σ*C-C: Delocalization from the nitrogen lone pair (nN) into the antibonding orbitals of adjacent C-C bonds. The efficiency of this overlap is highly dependent on the dihedral angle and thus the conformation.
σC-H → σ*C-Cl: Hyperconjugation involving the C-H bonds and the antibonding orbital of the C-Cl bond. This interaction is expected to be stronger when the participating bonds are anti-periplanar.
nCl → σ*C-C: Delocalization from the lone pairs of the chlorine atom into neighboring antibonding orbitals.
The strength of these interactions is quantified as a second-order perturbation theory energy (E(2)). By comparing the sum of these stabilizing interactions for different conformers, one can explain their relative energetic stabilities. For example, the anomeric effect, a well-known stereoelectronic phenomenon, is often explained by the stabilizing n → σ* hyperconjugation. rsc.org NBO analysis provides a detailed electronic picture that complements purely steric arguments. beilstein-journals.org
Table 4: Hypothetical NBO Second-Order Perturbation Energies (E(2), kcal/mol) for Key Interactions in the Diequatorial Conformer of trans-2-Chlorocyclohexan-1-amine.
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |
|---|---|---|
| n(N) | σ*(C1-C6) | 2.8 |
| n(N) | σ*(C1-C2) | 2.5 |
| σ(C1-H) | σ*(C2-Cl) | 0.6 |
| σ(C2-H) | σ*(C1-N) | 0.5 |
Note: Data is illustrative and not from a published calculation.
Applications in Organic Synthesis and Materials Science Non Biological/non Clinical
Role as a Chiral Building Block or Intermediate in Organic Synthesis
Chiral amines are crucial intermediates in the synthesis of a wide array of chemical compounds. Their importance stems from the fact that a large proportion of biologically and chemically significant molecules are chiral, and their three-dimensional structure is critical to their function.
Synthesis of Complex Organic Molecules (Excluding Pharmaceutical Drugs for Human Use)
While specific examples of the use of 2-chlorocyclohexan-1-amine in the synthesis of non-pharmaceutical complex organic molecules are not extensively reported in publicly available literature, the reactivity of similar bifunctional scaffolds suggests its potential utility. The presence of both a nucleophilic amine and a carbon-chlorine bond allows for sequential reactions. For instance, the amine can be used as a handle for derivatization, while the chlorine can participate in nucleophilic substitution or elimination reactions to construct more complex molecular architectures. The stereochemistry of the molecule can be transferred to the final product, which is a key principle in asymmetric synthesis.
Precursor for Advanced Chemical Reagents
The development of novel reagents is a continuous effort in chemical synthesis to achieve higher efficiency, selectivity, and milder reaction conditions. Chiral amines and their derivatives are often used as chiral auxiliaries or resolving agents. Although direct evidence for this compound is scarce, related chiral amines like tert-butanesulfinamide have been extensively used for the asymmetric synthesis of a wide variety of amines. yale.edu This highlights the potential of chiral amines to be transformed into valuable reagents for asymmetric synthesis.
Integration into Polymeric Structures and Materials
The incorporation of functional monomers into polymer backbones is a key strategy for developing materials with tailored properties. Amines are particularly useful in this regard due to their reactivity in polycondensation and ring-opening polymerizations. numberanalytics.com
Monomer in Interfacial Polymerization for Membrane Fabrication (e.g., Cycloalkane Amine Analogues)
Interfacial polymerization is a technique used to create thin-film composite membranes, which are crucial for separation processes like nanofiltration. pdx.edumdpi.commdpi.com In this process, a reactive amine monomer in an aqueous phase reacts with a multi-functional acid chloride in an organic phase at the interface of the two immiscible liquids.
While the direct use of this compound in this application is not documented, studies on analogous cycloalkane diamines, such as 1,4-cyclohexanediamine (CHD), demonstrate the principle. mdpi.com Thin-film composite membranes fabricated using CHD and trimesoyl chloride (TMC) have shown promising performance in dye desalination. mdpi.com The cyclohexane (B81311) ring in these monomers imparts a degree of steric hindrance that influences the polymerization rate and the final properties of the polyamide layer. mdpi.com For example, the reaction of CHD with TMC is slower than that of linear diamines like ethylenediamine, leading to a thinner polyamide layer. mdpi.com
The performance of a thin-film composite membrane prepared with 1,4-cyclohexanediamine (TFC-CHD) is summarized in the table below.
| Membrane | Pure Water Flux (L·m⁻²·h⁻¹) | Dye Rejection (%) | NaCl Rejection (%) |
| TFC-CHD | 192.13 ± 7.11 | 99.92 ± 0.10 | 15.46 ± 1.68 |
| Data obtained at 6 bar pressure with 1000 ppm salt or 50 ppm dye solution. mdpi.com |
These findings suggest that other cycloalkane amines, potentially including this compound, could be explored as monomers to create nanofiltration membranes with specific properties. The presence of a chlorine atom could potentially modify the hydrophilicity and chemical resistance of the resulting membrane.
Chemical Modification of Polymeric Materials
The chemical modification of existing polymers is an efficient way to introduce new functionalities without having to synthesize a new polymer from scratch. ijpsm.comkuraray.combibliotekanauki.pl Amine groups are particularly useful for post-polymerization modification due to their nucleophilic nature, allowing them to react with various electrophilic groups on a polymer backbone. bibliotekanauki.pl
While there is no specific information on the use of this compound for this purpose, the general principle is well-established. For instance, polymers with pendant electrophilic groups like epoxides can be readily modified with amines to introduce new side chains. bibliotekanauki.pl The chlorine atom in this compound could also potentially be used as a reactive site for grafting onto or from a polymer chain under specific conditions.
Development of Novel Organic Catalysts or Ligands
Chiral ligands are essential components of many asymmetric catalysts, which are used to produce enantiomerically pure compounds. The search for new and efficient chiral ligands is a major focus in catalysis research. enamine.net
Derivatives of 1,2-diaminocyclohexane are well-known chiral scaffolds for the synthesis of ligands for a variety of metal-catalyzed asymmetric reactions, including hydrogenation and carbon-carbon bond-forming reactions. nih.govmdpi.commdpi.comnih.govrsc.org These ligands coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of the reaction.
Although the direct application of this compound as a ligand or catalyst precursor is not reported, its structural similarity to 1,2-diaminocyclohexane suggests its potential in this area. The amine group could be derivatized to create bidentate or multidentate ligands. The chlorine atom might influence the electronic properties of the resulting ligand and, consequently, the catalytic activity and selectivity of the metal complex. For example, chiral tetradentate ligands derived from (R,R)-1,2-diaminocyclohexane have been successfully used in manganese-catalyzed asymmetric hydrogenation of ketones, achieving good activity and enantioselectivity. nih.gov
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-Chlorocyclohexan-1-amine, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Synthesis often involves chlorination of cyclohexanamine derivatives. For example, chlorocyclohexane (CAS 542-18-7) is synthesized via radical halogenation under controlled conditions . Optimizing reaction parameters like temperature (e.g., 25–50°C), solvent polarity, and catalyst choice (e.g., Lewis acids) can enhance yield. Post-synthesis purification via column chromatography or recrystallization ensures purity. Characterization by H/C NMR and X-ray crystallography (for crystalline derivatives) validates structural integrity .
Q. How can this compound be analytically characterized to confirm identity and purity?
- Methodological Answer : Employ a multi-technique approach:
- GC-MS : Identifies molecular ion peaks and fragmentation patterns (e.g., m/z 135.6 for [M - Cl]) .
- FTIR-ATR : Detects functional groups (e.g., N-H stretch at ~3350 cm, C-Cl at ~750 cm) .
- Derivatization : Use 2-chloro-1,3-dinitro-5-(trifluoromethyl)-benzene (CNBF) to form stable adducts for enhanced detection in HPLC or UV-Vis .
Advanced Research Questions
Q. What strategies resolve stereochemical challenges in this compound synthesis, particularly for enantiomeric separation?
- Methodological Answer :
- Chiral Chromatography : Use columns with chiral stationary phases (e.g., amylose derivatives) and mobile phases optimized for enantiomer resolution .
- Asymmetric Synthesis : Catalytic methods using chiral ligands (e.g., BINAP) or enzymes (e.g., lipases) can induce stereoselectivity during chlorination .
- X-ray Crystallography : Confirms absolute configuration of resolved enantiomers by analyzing crystal lattice parameters .
Q. How can researchers address contradictions in spectral data or unexpected byproducts during synthesis?
- Methodological Answer :
- Reproducibility Checks : Follow standardized protocols (e.g., Beilstein Journal guidelines) for documenting reaction conditions, including solvent purity and catalyst batch .
- Byproduct Analysis : Use HPLC-TOF or GC-(MS)-IR to identify impurities (e.g., cyclohexanol derivatives from incomplete chlorination) .
- Computational Modeling : DFT calculations predict reaction pathways and identify intermediates that may explain spectral anomalies .
Q. What are the best practices for ensuring reproducibility in this compound research?
- Methodological Answer :
- Detailed Experimental Documentation : Report all parameters (e.g., molar ratios, stirring rates) in supplementary materials to enable replication .
- Cross-Lab Validation : Collaborate with independent labs to verify results, especially for novel synthetic routes .
- Reference Standards : Use certified analytical standards (e.g., fluorexetamine hydrochloride) to calibrate instruments and validate methods .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
